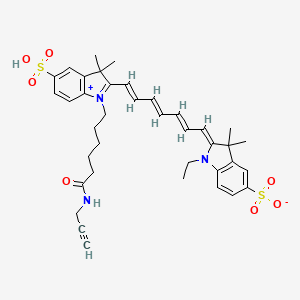

Cy7-YNE

Description

Overview of Cyanine (B1664457) Dyes in Biomedical Science

Cyanine dyes are a class of synthetic organic compounds characterized by a polymethine chain connecting two nitrogen atoms, one of which is positively charged creative-diagnostics.comcrimsonpublishers.com. This conjugated system is responsible for their ability to absorb and emit light, making them excellent fluorophores creative-diagnostics.comaxispharm.com. The spectral properties of cyanine dyes, including their absorption and emission wavelengths, can be tuned by altering the length of the polymethine chain and the nature of the terminal heterocyclic groups crimsonpublishers.com.

Cyanine dyes have become indispensable tools in various areas of biomedical science, including fluorescence microscopy, flow cytometry, and in vivo imaging axispharm.comontosight.aiaxispharm.com. Their applications range from labeling DNA and RNA for techniques like fluorescence in situ hybridization (FISH) to visualizing protein structures and functions axispharm.com. Notably, certain cyanine dyes, such as Cy7, fluoresce in the near-infrared (NIR) region of the spectrum creative-diagnostics.comcrimsonpublishers.com. NIR fluorescence is particularly advantageous for in vivo imaging due to reduced autofluorescence from biological tissues and deeper tissue penetration compared to visible light crimsonpublishers.comaxispharm.comnih.govpnas.org. This makes NIR-emitting cyanine dyes like Cy7 valuable for applications such as tracking tumor growth, monitoring drug biodistribution, and visualizing cellular processes in living organisms crimsonpublishers.comaxispharm.com.

Cyanine dyes are available in both sulfonated and non-sulfonated forms, which affects their water solubility creative-diagnostics.com. Sulfonated cyanine dyes, like sulfo-Cy7, are highly water-soluble, making them suitable for labeling hydrophilic biomolecules in aqueous solutions creative-diagnostics.com. Non-sulfonated cyanines are typically soluble in organic solvents and may require co-solvents for labeling in aqueous environments creative-diagnostics.com. The structure of Cy dyes, including Cy7, is often designed with a reactive group, such as a carboxyl group or NHS ester, attached to one of the chromophores to enable labeling of biomolecules like nucleic acids, peptides, and proteins aatbio.com.

Fundamentals of Bioorthogonal Chemistry and Click Reactions in Probe Development

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes rsc.orgrsc.orgwikipedia.orgfrontiersin.org. This concept, pioneered by Carolyn Bertozzi, allows for the selective labeling and manipulation of biomolecules in their natural environment rsc.orgwikipedia.orgnih.gov. A key aspect of bioorthogonal chemistry is the use of functional groups that are not naturally present in biological systems, ensuring high specificity and minimal off-target reactions rsc.orgwikipedia.org.

Click chemistry is a class of reactions that are fast, reliable, and produce high yields with minimal byproducts rsc.orgthe-scientist.comacs.org. When combined with the principles of bioorthogonality, click reactions become powerful tools for developing probes to study biomolecules in living cells and organisms rsc.orgrsc.orgthe-scientist.comnih.gov. These reactions enable the selective attachment of probes, such as fluorescent dyes, to target biomolecules that have been modified with a complementary bioorthogonal functional group rsc.orgwikipedia.orgthe-scientist.com.

Several bioorthogonal click reactions have been developed, including the Staudinger ligation and various azide-alkyne cycloadditions rsc.orgrsc.orgwikipedia.org. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient click reaction that forms a stable triazole linkage rsc.orgrsc.org. However, the cytotoxicity of copper catalysts can be a limitation for in vivo applications rsc.orgnih.gov. To address this, strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry, was developed rsc.orgwikipedia.org. SPAAC utilizes strained cycloalkynes, such as cyclooctynes, which react with azides without the need for a cytotoxic metal catalyst, making it suitable for use in living systems pnas.orgrsc.orgwikipedia.org.

Bioorthogonal click chemistry has significantly advanced biological studies by enabling the visualization of various biomolecules, including glycans, DNA, RNA, and proteins, in complex cellular contexts rsc.orgwikipedia.org. It has also found applications in developing bioconjugation strategies for linking synthetic entities to biomolecules with precision, contributing to advancements in diagnostics, therapeutics, and the study of biological processes rsc.org.

Cy7-YNE as a Near-Infrared Fluorescent Alkyne-Functionalized Tool in Research

This compound is a specific example of a tool that combines the advantageous properties of a Cy7 near-infrared fluorescent dye with a reactive alkyne functional group medchemexpress.com. This structural combination makes this compound particularly useful in bioorthogonal labeling strategies, especially those involving click chemistry.

As a Cy7 derivative, this compound exhibits fluorescence in the near-infrared region, with excitation and emission maxima typically around 700-770 nm and 790 nm, respectively aatbio.commedchemexpress.comglpbio.com. This NIR fluorescence is beneficial for imaging in biological samples due to reduced background autofluorescence and improved tissue penetration crimsonpublishers.comaxispharm.comnih.govpnas.org.

The presence of the alkyne group in this compound allows it to participate in click reactions, most notably the azide-alkyne cycloaddition medchemexpress.com. This enables researchers to specifically label biomolecules that have been pre-modified with an azide (B81097) functional group medchemexpress.comtargetmol.com. The reaction between the alkyne of this compound and an azide-tagged biomolecule forms a stable covalent bond, effectively attaching the NIR fluorescent dye to the target molecule medchemexpress.comtargetmol.com.

This compound is described as a fluorescence labeling agent used to label proteins, antibodies, and peptides medchemexpress.com. Its alkyne group makes it a click chemistry reagent that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups medchemexpress.com. While CuAAC is efficient, the potential cytotoxicity of copper needs to be considered, particularly in live cell or in vivo applications rsc.orgnih.gov. Alternatively, this compound could potentially be used in strain-promoted click reactions if paired with a strained azide, although its primary described reactivity is with azides via CuAAC medchemexpress.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H45N3O7S2 |

|---|---|

Molecular Weight |

719.9 g/mol |

IUPAC Name |

(2Z)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C38H45N3O7S2/c1-7-24-39-36(42)19-15-12-16-25-41-33-23-21-29(50(46,47)48)27-31(33)38(5,6)35(41)18-14-11-9-10-13-17-34-37(3,4)30-26-28(49(43,44)45)20-22-32(30)40(34)8-2/h1,9-11,13-14,17-18,20-23,26-27H,8,12,15-16,19,24-25H2,2-6H3,(H2-,39,42,43,44,45,46,47,48) |

InChI Key |

AVNJFJGWLDAJJM-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |

Origin of Product |

United States |

Synthetic Pathways and Chemical Functionalization of Cy7 Yne

Synthetic Methodologies for Cyanine (B1664457) Derivatives

The synthesis of cyanine dyes, a class of synthetic dyes characterized by a polymethine chain linking two terminal heterocyclic rings, has a long history, with the first synthesis described in 1856 nih.gov. General methods often involve condensation reactions between activated heterocyclic salts and polymethine linkers nih.govnih.gov. These reactions typically occur under basic conditions and can yield symmetrical or asymmetrical products depending on the starting materials nih.gov.

Strategies for Heptamethine Cyanine Core Synthesis

Heptamethine cyanine dyes, like Cy7, feature a seven-carbon (heptamethine) chain connecting the heterocyclic moieties nih.gov. A classical synthesis route for heptamethine dyes involves the reaction between a quaternary indolenium salt and a modified Schiff base nih.gov. This strategy is versatile and allows for diversification of the heptamethine dyes nih.gov.

Another approach utilizes a modification of the Zincke reaction, employing an open form of a pyridinium (B92312) salt (Zincke salt) which is then reacted with quaternary indolenium moieties nih.govacs.org. This method can provide heptamethine dyes with good yields and high purity nih.gov. More recent strategies have explored the synthesis of Cy7 starting from furfural (B47365) derivatives, developing one-pot reaction strategies to address issues with unstable intermediates like Stenhouse salts acs.orgpeptide.com.

Regioselective Synthesis of Asymmetrical Cyanine Structures

Synthesizing asymmetrical cyanine structures, where the two terminal heterocyclic rings or their substituents are different, presents challenges in achieving regioselectivity acs.orgpeptide.com. Stepwise condensation strategies are often employed to control the reaction and ensure the desired asymmetrical product is formed acs.orgpeptide.com. One approach involves the use of a "half-cyanine" intermediate, such as one bearing a furan (B31954) moiety, which is stable and can be selectively reacted with a second, different quaternary indolenium salt nih.gov. This allows access to unsymmetrical heptamethine cyanines with a high degree of functionalization nih.gov.

A modular approach can also be used, where delicate functional groups are introduced in the final synthesis step to prevent their degradation during the high-temperature reactions often required for aza-heterocycle salt formation acs.org. This strategy involves synthesizing a core asymmetrical cyanine structure first and then attaching the desired functional groups through reactions like amide coupling or esterification acs.org.

Chemical Incorporation of the Alkyne Moiety

The alkyne moiety in Cy7-YNE is chemically incorporated into the Cy7 structure. Research indicates that functional groups, including terminal alkynes, can be introduced onto the heptamethine scaffold, for instance, through a Zincke route strategy nih.gov. Cyanine dyes bearing a terminal alkyne have been prepared with reported yields of around 63% using this method nih.gov.

Alternatively, the alkyne group can be attached via a linker molecule to the cyanine core lumiprobe.comacs.org. This is evident from the description of this compound as consisting of the Cy7 fluorophore linked with an alkyne group lumiprobe.comacs.org. The specific chemical reactions involved in attaching the alkyne group depend on the synthetic route and the position of attachment on the cyanine structure. For asymmetrical cyanine dyes, functional groups suitable for click chemistry, such as alkynes, can be introduced in the last synthesis step through reactions like esterification acs.org. These alkyne-functionalized cyanines are designed to readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules medchemexpress.comlumiprobe.commedchemexpress.com.

Optimization of Synthetic Routes and Yields

Optimization of synthetic routes for cyanine dyes, including alkyne-functionalized variants like this compound, is crucial for improving yields and purity. Strategies involve careful control of reaction conditions such as temperature, solvent, reagent concentrations, and reaction time. For instance, in some cyanine synthesis methods, specific concentrations of acid catalysts are required for satisfactory conversion and to minimize by-product formation.

Bioconjugation Strategies Employing Cy7 Yne

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy7-YNE

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click chemistry reaction that involves the reaction between an azide (B81097) and a terminal alkyne, catalyzed by copper(I), to form a stable 1,4-disubstituted 1,2,3-triazole medchemexpress.commedchemexpress.combioscience.co.ukinterchim.frlumiprobe.comnih.govbeilstein-journals.orgmdpi.comthieme-connect.de. This compound, with its alkyne group, readily participates in CuAAC reactions with molecules functionalized with an azide group medchemexpress.commedchemexpress.combioscience.co.uklumiprobe.com. This reaction is highly efficient, regioselective (yielding the 1,4-isomer), and can be performed under mild conditions, including in aqueous environments interchim.frnih.govbeilstein-journals.orgthieme-connect.de.

Reaction Conditions and Catalytic Efficiency

The CuAAC reaction typically requires copper(I) as the catalyst. nih.govmdpi.comthieme-connect.de Copper(I) is often generated in situ from copper(II) salts in the presence of a reducing agent, such as sodium ascorbate. nih.gov Ligands are frequently employed to stabilize the copper(I) species, enhance reaction rates, and minimize potential side reactions or copper toxicity. nih.govmdpi.commdpi.comacs.org Examples of ligands used include bathophenanthroline (B157979) disulfonic acid (BPDS), tris(benzyltriazolylmethyl)amine (TBTA), and its water-soluble analog, THPTA. nih.govmdpi.comacs.org The reaction can proceed efficiently at room temperature and is tolerant of a wide range of pH values and solvents, including water. nih.govthieme-connect.de Catalytic efficiency in CuAAC is influenced by the choice of copper source, ligand, and reaction medium. nih.govmdpi.comacs.orgrsc.org Highly active catalytic systems can achieve quantitative conversion with low catalyst loadings in short reaction times. acs.org

Bioorthogonality and Biocompatibility Considerations

A key advantage of the CuAAC reaction in bioconjugation is the bioorthogonality of the azide and alkyne functional groups. interchim.frlumiprobe.comnih.govmdpi.commedchemexpress.comabcam.combiosynth.comnih.gov These groups are generally not present in native biological systems, allowing them to react selectively with each other without interfering with endogenous biochemical processes. interchim.frnih.govmdpi.comnih.gov However, the use of copper catalyst in CuAAC raises biocompatibility concerns, particularly in live cell or in vivo applications, due to the potential toxicity of copper ions. nih.govmdpi.commdpi.comacs.org Copper ions can induce oxidative damage and interfere with biological processes. nih.govacs.org Strategies to mitigate copper toxicity and improve biocompatibility include the use of highly efficient ligands that stabilize copper(I) and allow for lower catalyst concentrations, as well as the development of copper-free click chemistry alternatives like the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.commdpi.comacs.orgrsc.org While SPAAC avoids the need for copper, it typically involves strained alkynes which may have their own limitations, such as synthesis challenges and potential off-target reactions. nih.govmdpi.comnih.govru.nl

Versatile Bioconjugation to Macromolecules

This compound's alkyne handle enables its versatile conjugation to a variety of macromolecules, primarily through click chemistry with azide-modified biomolecules. medchemexpress.commedchemexpress.combioscience.co.uklumiprobe.comnih.govabcam.combiosynth.comacs.org This allows for the labeling of complex biological structures with the near-infrared fluorescent properties of the Cy7 dye.

Conjugation to Proteins, Antibodies, and Peptides

This compound is widely used for labeling proteins, antibodies, and peptides. medchemexpress.commedchemexpress.combioscience.co.uk This is typically achieved by incorporating an azide functionality into the protein, antibody, or peptide, which then undergoes a CuAAC reaction with the alkyne group of this compound. medchemexpress.commedchemexpress.combioscience.co.uklumiprobe.com This approach provides a robust and efficient method for attaching the Cy7 fluorophore to these biomolecules, enabling their detection and visualization in various biological assays and imaging applications. abcam.combosterbio.com

Strategies for Site-Selective Labeling

Achieving site-selective labeling of macromolecules is crucial for controlling the properties and function of the resulting bioconjugate. While random labeling of accessible functional groups (like lysine (B10760008) amines or cysteine thiols) is possible, it can lead to heterogeneous products with variable degrees of labeling and potentially impaired biological activity. acs.orgrsc.orgcoledeforest.com Site-selective strategies aim to attach the label at a specific, predetermined location on the biomolecule.

Approaches Targeting Endogenous Amino Acid Residues

Site-selective labeling can be achieved by targeting specific endogenous amino acid residues within the protein or peptide sequence. nih.govabcam.comacs.orgacs.orgrsc.orgcoledeforest.com Cysteine residues are often targeted due to the unique reactivity of their thiol group, which can undergo reactions like Michael addition with maleimides or reaction with iodoacetamides. abcam.comacs.orgacs.orgrsc.orgcoledeforest.comresearchgate.netnih.gov Although this compound reacts via its alkyne, strategies can involve introducing an azide handle specifically at a cysteine residue or other targeted amino acid, followed by CuAAC with this compound. Lysine residues, with their primary amine groups, are also common targets for modification using activated esters like NHS esters, although achieving site-specificity among multiple lysine residues can be challenging without additional strategies. acs.orgrsc.orgcoledeforest.com Other approaches for site-selective labeling of endogenous residues or introduced handles are continually being developed to improve control over conjugation. rsc.orgcoledeforest.com

Metabolic Labeling with Bioorthogonal Handles

Metabolic labeling is a technique used to incorporate non-native functional groups, known as bioorthogonal handles, into biomolecules within living systems acs.orgbiorxiv.org. These handles can then be selectively reacted with a probe bearing a complementary functional group via bioorthogonal chemistry acs.org. This two-step process allows for the study and manipulation of biomolecules in their native environment acs.org.

In the context of this compound, metabolic labeling would typically involve introducing a molecule containing an azide group into a biological system. This azide-modified molecule is then incorporated into specific biomolecules through cellular metabolic processes acs.org. Subsequently, this compound, with its alkyne group, can be introduced exogenously and react with the incorporated azide handles via click chemistry (CuAAc or strain-promoted azide-alkyne cycloaddition - SPAAC) medchemexpress.combioscience.co.ukacs.org. This results in the fluorescent labeling of the target biomolecules, allowing for their visualization and study. For example, metabolic labeling has been used to incorporate bioorthogonal handles into lipids like phenolic glycolipid (PGL) in mycobacteria, which can then be conjugated to fluorescent probes biorxiv.org.

Applications in Nucleic Acid and Carbohydrate Conjugation

This compound's alkyne functionality makes it suitable for conjugation to nucleic acids and carbohydrates that have been modified with azide groups ontosight.aiarctomsci.comlumiprobe.com. Click chemistry, including azide-alkyne cycloaddition, is a widely used method for labeling and ligating nucleic acids biosynth.comacs.org. This is due to the facile formation and high chemical stability of the resulting triazole linkages acs.org.

For nucleic acid conjugation, alkyne-modified oligonucleotides can react with azide-terminated molecules, such as Cy7-N3, for irreversible conjugation biosynth.comlumiprobe.com. This approach can be used for various applications, including the creation of nanoelectronic devices and the functionalization of aptamers biosynth.com. Similarly, carbohydrates can be modified with bioorthogonal handles, and while the provided text doesn't specifically detail this compound conjugation to carbohydrates, the general principle of alkyne-azide click chemistry applies to carbohydrate derivatives nih.govmpg.de. The ability to conjugate fluorescent dyes like Cy7 to biomolecules such as nucleic acids is a key application in fluorescence microscopy, flow cytometry, and other biochemical assays ontosight.ai.

Spectroscopic Characterization and Photophysical Investigations of Cy7 Yne Conjugates

Optical Properties and Their Modulation in Conjugates

The optical properties of Cy7-YNE conjugates, particularly their absorption and emission characteristics in the near-infrared region, are central to their utility as fluorescent probes. These properties can be significantly modulated by the molecular environment and the nature of the conjugated molecule.

Analysis of Near-Infrared Absorption and Emission Characteristics

Cy7 and its derivatives, including this compound, are known for their absorption and emission in the near-infrared (NIR) spectrum, typically ranging from 700 to 800 nm. arctomsci.compeptide.commedchemexpress.combioscience.co.uksigmaaldrich.comaging-us.comnrc.gov This spectral window is advantageous for biological imaging due to reduced autofluorescence from biological samples and increased tissue penetration depth compared to visible light.

Specific reported values for Cy7 and related alkyne derivatives highlight these characteristics:

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | Fluorescence Quantum Yield | Source |

| This compound | 700-770 | 790 | Not specified | Not specified | arctomsci.commedchemexpress.combioscience.co.uk |

| Cyanine7 amine | 750 | 773 | 199000 | 0.3 | sigmaaldrich.com |

| Unconjugated Cy7 | 747 | 774 | 200000 | 0.28 | medchemexpress.com |

| Cy7-PPG-OAc | 746 | 836 | 276000 | <0.1 | nrc.gov |

| Cy7-RGD conjugates | Similar to unconjugated Cy7 | Similar to unconjugated Cy7 | Not significantly changed | No significant change | medchemexpress.comaging-us.com |

These data indicate that this compound and its closely related structures exhibit strong absorption and emission in the NIR range. Conjugation to other molecules, as seen with Cy7-RGD conjugates, may result in minimal changes to the absorption and emission spectra and quantum yield, suggesting that the core photophysical properties of the Cy7 fluorophore are largely retained upon conjugation via the alkyne group. medchemexpress.comaging-us.com However, the specific nature of the conjugated molecule and the linker can influence these parameters, as evidenced by the slightly different values reported for Cyanine7 amine and Cy7-PPG-OAc. sigmaaldrich.comnrc.gov

Influence of Molecular Environment on Photophysical Parameters

The photophysical parameters of this compound conjugates, including absorption and emission wavelengths, intensity, and quantum yield, are sensitive to their molecular environment. Factors such as solvent polarity, pH, and interactions with surrounding molecules can induce shifts in spectra and changes in fluorescence efficiency. frontiersin.orgnih.gov

The extended π-conjugated system of the cyanine (B1664457) dye is susceptible to environmental changes. Variations in solvent polarity can affect the energy levels of the ground and excited states, leading to solvatochromic shifts in absorption and emission spectra. nih.gov Similarly, interactions with charged species or changes in pH can alter the electronic structure of the fluorophore, impacting its optical properties. The specific molecule conjugated to this compound also plays a role, potentially introducing new pathways for energy transfer or charge transfer that can quench fluorescence or alter emission characteristics. frontiersin.org

Phenomena of Aggregation and Disaggregation in Optical Performance

Aggregation is a common phenomenon for organic dyes with extended π-conjugated systems, including cyanine dyes. The tendency of these molecules to stack together can significantly impact their optical properties, often leading to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). In some cases, aggregation can also lead to the formation of distinct spectroscopic species, such as H- or J-aggregates, with altered absorption and emission profiles.

For this compound conjugates, aggregation can occur in solutions, particularly at higher concentrations or in specific solvent environments. This aggregation can lead to a decrease in fluorescence intensity, limiting their performance as fluorescent probes. Conversely, strategies that promote disaggregation, such as dilution or changes in solvent composition, can restore or enhance fluorescence. The phenomenon of aggregation-induced emission (AIE), where a molecule is weakly fluorescent in solution but becomes highly emissive upon aggregation, is also a relevant concept in the design of new probes, although Cy7 dyes typically exhibit ACQ. Understanding and controlling aggregation and disaggregation are therefore critical for optimizing the optical performance of this compound conjugates in various applications.

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

Beyond basic absorption and fluorescence measurements, advanced spectroscopic techniques are invaluable for gaining deeper insights into the structure and electronic properties of this compound conjugates.

Vibrational Spectroscopy (Raman, IR) for Conjugate Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide complementary information about the molecular vibrations and functional groups present in this compound conjugates. These techniques can confirm the successful formation of the conjugate and provide details about the chemical environment of specific bonds.

IR spectroscopy measures the absorption of infrared light by molecular vibrations that result in a change in dipole moment. Raman spectroscopy, on the other hand, is based on the inelastic scattering of light by molecular vibrations that induce a change in polarizability.

For this compound conjugates, IR and Raman spectroscopy can be used to identify characteristic vibrational modes of both the Cy7 core and the alkyne group, as well as the molecule to which this compound is conjugated. The alkyne triple bond (C≡C) typically exhibits a strong stretching vibration in the IR spectrum between 2000 and 2300 cm⁻¹, although its intensity can vary depending on the symmetry and polarity of the molecule. Raman spectroscopy is often more sensitive to symmetric vibrations and can provide strong signals for alkyne groups. Analysis of shifts in these vibrational frequencies upon conjugation can provide information about the electronic and structural changes occurring in the molecule.

Nuclear Magnetic Resonance (NMR) Studies of Conjugate Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules and conjugates in solution. By analyzing the chemical shifts, splitting patterns, and intensities of signals in NMR spectra, researchers can identify different types of atoms and their connectivity within the molecule.

For this compound conjugates, ¹H NMR and ¹³C NMR are commonly used to confirm the structure of the synthesized product. ¹H NMR provides information about the different proton environments, while ¹³C NMR reveals the carbon skeleton. The presence of characteristic signals corresponding to the protons and carbons of the Cy7 core, the alkyne group, and the conjugated molecule confirms successful synthesis. For instance, ethynyl (B1212043) carbon atoms in alkyne-containing compounds can show characteristic resonance peaks in ¹³C NMR spectra.

Furthermore, advanced NMR techniques can provide insights into the conformation, dynamics, and interactions of this compound conjugates in solution. This is particularly important for understanding how the conjugate behaves in different environments and how it interacts with biological targets.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic monitoring involves the real-time analysis of chemical reactions as they occur, providing valuable kinetic and mechanistic information. This approach is highly relevant for studying reactions involving this compound, such as click chemistry conjugations, by allowing researchers to track the disappearance of reactants and the formation of products, and potentially identify intermediates.

Various spectroscopic techniques can be employed for in situ monitoring, depending on the nature of the reaction and the species involved. Techniques commonly used include:

UV/Vis Spectroscopy: Useful for monitoring species that absorb in the ultraviolet-visible or near-infrared regions, such as this compound and its conjugates, by tracking changes in absorption bands over time.

FTIR Spectroscopy: Provides information about the vibrational modes of molecules, allowing for the monitoring of functional group transformations during a reaction, such as the consumption of the alkyne group in this compound or the formation of triazole ring in click chemistry.

Raman Spectroscopy: Also provides vibrational information and can be used for in situ monitoring, particularly in aqueous environments where IR can be challenging.

Fluorescence Spectroscopy: Can monitor changes in fluorescence intensity or spectral shape as a reaction proceeds, which is highly relevant for a fluorescent compound like this compound. Changes in the fluorescence properties upon conjugation can be directly observed.

While specific published studies on the in situ spectroscopic monitoring of reactions directly involving this compound were not prominently found in the search results, the principles and applications of these techniques are well-established for monitoring reactions of chromophores and click chemistry. For instance, in situ FTIR spectroscopy has been successfully used to monitor electrochemically controlled organic reactions. Similarly, UV/Vis and fluorescence spectroscopy are routinely used to follow reactions where reactants or products have distinct electronic or emissive properties. The alkyne handle on this compound makes it amenable to monitoring its consumption in click reactions using techniques sensitive to alkyne vibrations (like Raman or FTIR) or by observing the changes in the Cy7 fluorescence properties upon conjugation.

In situ monitoring provides dynamic data on reaction progress, which is essential for optimizing reaction conditions, understanding reaction kinetics, and elucidating mechanisms.

Quantum Chemical and Computational Spectroscopic Approaches

Quantum chemical calculations and computational spectroscopic approaches are powerful tools that complement experimental spectroscopic studies of molecules like this compound. These methods can provide detailed insights into the electronic structure, geometry, and spectroscopic properties of compounds, helping to interpret experimental data and predict the behavior of new derivatives.

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly used computational methods for studying the properties of organic molecules, including cyanine dyes peptide.comscispace.com. These calculations can be used to:

Optimize molecular geometries: Determine the most stable three-dimensional structure of the molecule in its ground and excited states.

Predict electronic absorption and emission spectra: Calculate excitation energies and oscillator strengths, which can be compared to experimental UV/Vis and fluorescence spectra.

Analyze molecular orbitals: Provide information about the distribution of electrons in the molecule, which is crucial for understanding its reactivity and photophysical properties.

Calculate vibrational spectra: Predict IR and Raman spectra, aiding in the assignment of experimental bands.

Investigate reaction mechanisms: Study transition states and energy barriers for chemical transformations, such as photoisomerization or click reactions peptide.com.

Elucidate structure-property relationships: Understand how modifications to the molecular structure, such as the addition of an alkyne group or conjugation to another molecule, affect the spectroscopic and photophysical properties.

Computational studies have been applied to various cyanine dyes to understand their photoisomerization pathways and the effect of substituents on their photophysical properties peptide.com. For example, ab initio calculations have been used to demonstrate how molecular vibrations can influence spin-orbit coupling in heptamethine cyanines, impacting their intersystem crossing rates. Computational design approaches have also been employed in the development of new Cy7-based functional molecules, such as photocaged groups, by predicting their spectroscopic and photochemical characteristics scispace.com.

While specific computational studies focusing solely on this compound were not extensively detailed in the search results, the application of these methods to the core Cy7 structure and related derivatives indicates their utility in understanding the behavior of this compound conjugates. By performing quantum chemical calculations on this compound before and after conjugation, researchers can gain deeper insights into how the click chemistry reaction and the conjugated molecule influence its electronic structure and spectroscopic features.

The combination of experimental spectroscopic characterization and computational approaches provides a comprehensive understanding of the properties of this compound conjugates, facilitating their rational design and application in various fields.

Applications of Cy7 Yne in Preclinical Bioimaging Research

Fluorescence Imaging Modalities

Fluorescence imaging is a powerful tool in preclinical research, offering non-invasive monitoring of biological processes. nih.gov The use of NIR fluorescent dyes like Cy7 is particularly advantageous due to deeper tissue penetration, reduced scattering, and lower background autofluorescence compared to dyes emitting in the visible spectrum. nih.govnih.gov Cy7-YNE, as a derivative of Cy7, is employed in various fluorescence imaging modalities to visualize biological targets and track the distribution of labeled molecules. arctomsci.commedchemexpress.commedchemexpress.com

In Vitro Cellular and Tissue-Level Imaging

In vitro fluorescence imaging provides valuable insights into cellular processes, including the interaction of labeled compounds with cells and their intracellular fate. nih.gov this compound, often conjugated to biomolecules or nanocarriers, is utilized in cellular and tissue-level imaging studies.

Understanding how compounds are taken up by cells and where they localize within the cell is crucial for evaluating their potential as diagnostic or therapeutic agents. Fluorescence microscopy, particularly confocal microscopy, is commonly used for these studies. researchgate.net Studies have demonstrated the use of Cy7-labeled constructs to investigate cellular uptake in various cell lines. For instance, cyclic RGD-based carriers containing Cy7 were shown to be effectively taken up by αvβ3-expressing MCF7 human breast carcinoma cells. nih.gov Another study utilized Cy-labeled micelles to visualize their uptake in HeLa cells using confocal fluorescence microscopy. researchgate.net The localization of fluorescent probes within specific intracellular compartments, such as lysosomes, can also be investigated. nih.govcardiff.ac.uk

Data from a study on Cy-labeled micelles in HeLa cells showed distinct fluorescence signals for the dye (green) and doxorubicin (B1662922) (red) within the cells after incubation. researchgate.net

| Cell Line | Probe | Incubation Time | Imaging Modality | Observed Localization |

| HeLa | Cy-micelles | 3 hours | Confocal Microscopy | Intracellular |

| MCF7 | Cy7-RGD carrier | Not specified | NIR fluorescence imaging | Intracellular uptake |

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell cultures, better mimicking the in vivo tissue architecture and complexity. corning.comthermofisher.combiocompare.com These models are increasingly used in drug discovery and disease modeling. biocompare.comtecan.comnih.gov Fluorescence imaging of 3D cultures presents unique challenges related to light penetration and scattering. corning.combiocompare.com Despite these challenges, fluorescence microscopy is applied to study cellular behavior and the distribution of labeled compounds within these complex structures. While specific studies detailing the use of this compound directly in 3D cell culture imaging were not prominently found, the broader application of fluorescence imaging, including with cyanine (B1664457) dyes, in spheroids and organoids for studying parameters like cell viability and drug distribution has been reported. tecan.comnih.gov Advances in imaging techniques and tissue clearing methods are enhancing the ability to visualize structures and fluorescent signals within 3D models. corning.combiocompare.com

Intracellular Localization and Uptake Studies

In Vivo Small Animal Optical Imaging

In vivo small animal optical imaging allows for non-invasive, longitudinal monitoring of fluorescent probes within living organisms, providing crucial data on their biodistribution, pharmacokinetics, and targeting capabilities. nih.govnih.govresearchgate.net Cy7 and its derivatives, including this compound (when conjugated to suitable carriers), are frequently used in preclinical small animal imaging due to their emission in the NIR window, which minimizes autofluorescence and allows for deeper tissue penetration. nih.govnih.gov

Evaluating the biodistribution (how a probe distributes in the body) and pharmacokinetics (how a probe is absorbed, distributed, metabolized, and excreted) of a labeled compound is essential for understanding its behavior in vivo and its potential as an imaging agent or drug carrier. researchgate.netnih.gov Fluorescence imaging systems designed for small animals, such as the Xenogen IVIS system, are commonly used for this purpose. nih.govresearchgate.net Studies using Cy7-labeled constructs have investigated their distribution over time in mouse models. For example, the biodistribution of Cy7-labeled core-crosslinked polymeric micelles (Cy7-CCPM) in tumor-bearing mice showed long circulation and preferential accumulation in tumors over time, whereas free Cy7 dye was rapidly cleared by the liver and kidneys. nih.gov Another study assessing the pharmacokinetic behavior of Cy7-labeled nanoassemblies in tumor-bearing mice demonstrated higher tumor accumulation compared to free Cy7 due to prolonged blood circulation time. researchgate.net Ex vivo imaging of major organs and tumors is often performed after in vivo imaging to quantify probe accumulation in specific tissues. researchgate.netresearchgate.net

Data on the biodistribution of Cy7-labeled entities highlight differential accumulation patterns between free dye and conjugated probes. Free Cy7 dye has been observed to accumulate significantly in the kidneys, suggesting rapid renal elimination. researchgate.net In contrast, Cy7 conjugated to nanoparticles or micelles has shown prolonged circulation and increased accumulation in tumor sites. nih.govresearchgate.netresearchgate.net

| Probe | Model System | Administration Route | Key Observation (Biodistribution) | Clearance Pathway (Free Dye) |

| Free Cy7 dye | Tumor-bearing mice | Intravenous | Rapid clearance, accumulation in kidneys. researchgate.net | Renal researchgate.net |

| Cy7-CCPM | 4T1 tumor-bearing mice | Not specified | Long circulation, preferential tumor accumulation. nih.gov | Not specified |

| PSSF-Cy7 NAs | 4T1 tumor-bearing mice | Not specified | Higher tumor accumulation than free Cy7, prolonged circulation. researchgate.net | Not specified |

| PSSF/BL-193-Cy7 NAs | 4T1 tumor-bearing mice | Not specified | Higher tumor accumulation than PSSF-Cy7 NAs. researchgate.net | Not specified |

| Cy7-labeled CDNs | CT26 tumor-bearing mice | Intravenous | Accumulation at tumor site, main accumulation in liver. researchgate.net | Primarily hepatic researchgate.net |

| Cy7-labeled Exosomes | CT26 tumor-bearing mice | Intravenous | Accumulation at tumor site, main accumulation in liver. researchgate.net | Primarily hepatic researchgate.net |

This compound's click chemistry compatibility allows for its conjugation to targeting ligands, enabling the visualization of specific biological targets and disease sites in vivo. This is particularly valuable in cancer research for imaging tumors and tumor-associated processes. medchemexpress.commedchemexpress.comnih.gov Targeted Cy7-labeled probes have been developed and evaluated in various disease models. For example, Cy7-labeled RGD multimers were used for NIR fluorescence imaging of tumor integrin αvβ3 expression in mice bearing subcutaneous U87MG tumors. nih.gov These conjugates showed clear fluorescence signals in the tumor as early as 30 minutes post-injection. nih.gov Another application involved Cy7-labeled deoxymannose for targeted imaging of tumor-associated macrophages (TAMs) in xenograft tumor models, demonstrating high uptake by induced M2 macrophages and TAMs in tumor tissues. nih.gov In vivo NIR live imaging with Cy7-DM visualized abundant TAMs in tumor lesions. nih.gov Targeted Cy7 conjugates have also been explored for imaging activated platelets in thrombosis and tumor xenograft models. nih.govsemanticscholar.org These studies highlight the utility of this compound-based probes in visualizing specific cellular populations or molecular targets associated with various diseases in preclinical animal models.

Longitudinal Assessment of Probe Biodistribution and Pharmacokinetics

Design and Development of Specialized this compound Probes

The design and development of specialized probes utilizing this compound leverage its NIR fluorescence properties and its alkyne functional group for conjugation. The click chemistry capability enables the modular assembly of probes where this compound is attached to various biomolecules or nanoparticles that serve as targeting vectors or carriers. This approach facilitates the creation of tailored imaging agents for specific biological targets or pathways.

Target-Specific Probe Engineering (e.g., Integrin-Targeted Conjugates)

A significant application of this compound in probe engineering involves creating target-specific conjugates. By coupling this compound to biomolecules that exhibit selective binding to particular cellular receptors or tissue components, researchers can develop imaging agents that accumulate at sites of interest, such as tumors or inflamed tissues. A notable example in preclinical research is the targeting of integrins. Integrins, particularly αvβ3 and αvβ5, are overexpressed on the neovasculature of tumors and play crucial roles in angiogenesis and tumor progression. [Search Result 4 from previous turn] Peptides containing the Arginyl-Glycyl-Aspartic acid (RGD) sequence are known to bind specifically to these integrins. [Search Result 4 from previous turn] this compound can be conjugated to azide-modified RGD peptides via click chemistry, resulting in fluorescent probes that selectively target integrin-expressing cells or tissues, allowing for their visualization and study using NIR fluorescence imaging. This strategy enables the non-invasive monitoring of integrin expression levels and the assessment of anti-angiogenic therapies in preclinical models.

Multifunctional and Multimodal Probe Constructs

While specific detailed research findings solely focused on this compound in multifunctional or multimodal probe constructs are limited in the immediately available information, the inherent properties of this compound make it suitable for integration into such systems. Its click chemistry handle allows for straightforward conjugation to complex molecular architectures or nanoparticles that may incorporate multiple functionalities. For instance, this compound could be combined with other imaging modalities (e.g., PET, SPECT, MRI) by conjugating it to probes containing radioisotopes or paramagnetic agents, creating multimodal imaging agents that offer complementary information. Additionally, it could be part of constructs that combine imaging with therapeutic capabilities (theranostics), although specific examples involving this compound in this context were not prominently found. The modular nature afforded by click chemistry is a key enabler for building such complex probes.

Strategies for Signal Enhancement and Background Reduction

Strategies for signal enhancement and background reduction in bioimaging employing this compound conjugates are generally aligned with principles applied to other NIR fluorophores, although specific studies detailing these strategies solely for this compound are not extensively available in the provided search results. Approaches typically involve optimizing probe design to ensure efficient targeting and accumulation at the site of interest while minimizing non-specific binding in surrounding tissues. The use of cleavable linkers in probe design can allow for the release of the fluorescent reporter upon reaching the target, potentially leading to localized signal activation and reduced systemic background. Furthermore, advancements in imaging instrumentation and image processing algorithms, such as spectral unmixing and fluorescence tomography, contribute to improving signal-to-background ratios and obtaining more accurate quantitative data. The selection of appropriate excitation and emission filters to effectively isolate the this compound fluorescence from tissue autofluorescence is also a fundamental strategy for background reduction.

Advanced Methodologies and Future Research Trajectories

Exploration of Diverse Click Chemistry Reactions beyond CuAAC

While CuAAC is a widely used click reaction for conjugating alkyne-functionalized molecules like Cy7-YNE with azides, research is exploring alternative click chemistries to overcome limitations such as the need for copper catalysts, which can be toxic to biological systems. mdpi.comnih.govnih.gov The concept of click chemistry encompasses a range of highly efficient and selective reactions that proceed under mild conditions. mdpi.com

Thiol-yne and Amino-yne Click Chemistries

Beyond the widely used azide-alkyne cycloadditions, thiol-yne and amino-yne click reactions are emerging as versatile tools for chemical modifications. mdpi.comchemrxiv.orgresearchgate.net The thiol-yne reaction involves the addition of a thiol to an alkyne, typically facilitated by radical initiators or UV irradiation, yielding alkenyl sulfides. wikipedia.org This reaction can proceed through a radical mechanism and is characterized by high efficiency and tolerance to various functional groups. nih.govnih.gov Similarly, amino-yne click reactions involve the addition of amines to alkynes. mdpi.com Specifically, the spontaneous amino-yne click reaction between electron-deficient terminal alkynes and amines can occur at room temperature without a catalyst, producing β-aminoacrylates with high regio- and stereoselectivity. mdpi.com These alternative click chemistries offer potential routes for conjugating this compound to molecules containing thiol or amine groups, expanding its applicability, particularly in polymer chemistry and bioconjugation, where controlling stereochemistry and avoiding metal catalysts is beneficial. mdpi.commagtech.com.cnacs.org

Catalyst-Free Bioorthogonal Reactions

The development of catalyst-free bioorthogonal reactions is crucial for applications in living systems where metal catalysts can be toxic. nih.govabpbio.commdpi.com Bioorthogonal reactions are a class of chemical transformations that can occur within biological environments without interfering with native biochemical processes. nih.govbiosynth.comnih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry, is a prominent example of a catalyst-free bioorthogonal reaction that utilizes strained cyclooctynes for reaction with azides. nih.govabpbio.comnih.gov While this compound contains a simple alkyne, modifications to incorporate strained alkyne moieties could enable its participation in SPAAC and other catalyst-free bioorthogonal reactions, allowing for labeling and imaging in live cells and organisms without the concerns associated with copper toxicity. abpbio.comnih.gov Other catalyst-free approaches include inverse electron-demand Diels-Alder (IEDDA) reactions. mdpi.comthieme-connect.de

Advanced Analytical Techniques for Complex this compound Systems

Characterizing complex systems involving this compound conjugates, such as labeled biomolecules or nanomaterials, requires advanced analytical techniques to confirm successful conjugation, determine stoichiometry, and assess structural integrity.

Mass Spectrometry for Molecular Identification and Conjugate Characterization

Mass spectrometry (MS) is a powerful technique for identifying unknown compounds, quantifying known materials, and elucidating the structure and chemical properties of molecules. premierbiosoft.comresearchgate.netresearchgate.net In the context of this compound conjugates, MS can be used to confirm the successful attachment of the this compound fluorophore to the target molecule by analyzing the mass-to-charge ratio (m/z) of the resulting conjugate. premierbiosoft.com Techniques such as electrospray ionization (ESI) coupled with tandem MS (MS/MS) can provide detailed structural information through fragmentation analysis, helping to determine the site of conjugation and verify the integrity of both the this compound and the labeled molecule. premierbiosoft.comnih.gov High-resolution MS can provide accurate mass measurements, aiding in the definitive identification of the conjugate. researchgate.net

Electron Microscopy for Nanomaterial-Based Conjugates

When this compound is used to label nanomaterials, electron microscopy (EM) techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are invaluable for visualizing the resulting conjugates. cicbiomagune.esmdpi.com TEM can provide high-resolution images to assess the morphology, size, and distribution of nanomaterials, and to confirm the presence of the attached this compound, although visualizing small organic molecules on dense nanomaterials can be challenging. mdpi.commit.edu SEM, which provides surface information, can also be used to study the surface structure and arrangement of nanomaterial-based conjugates. cicbiomagune.esmdpi.com Cryo-EM methods can be particularly useful for preserving the ultrastructure of soft polymeric or biological samples conjugated with this compound and embedded within nanomaterials. cicbiomagune.es

Integration of this compound Probes in Chemical Biology and Systems Biology

This compound, with its alkyne handle and NIR fluorescence, is well-suited for integration into chemical biology and systems biology studies. Chemical biology focuses on using chemical tools to probe and manipulate biological systems, while systems biology aims to understand biological phenomena at a holistic, system-wide level. mdpi.comnih.govresearchgate.netacs.org this compound can serve as a chemical probe for labeling specific biomolecules or structures within complex biological environments via click chemistry, allowing their visualization and tracking using fluorescence imaging. mdpi.combiosynth.com This enables researchers to study the localization, dynamics, and interactions of labeled species in real-time, contributing to a deeper understanding of cellular processes and pathways within a systems biology framework. mdpi.comresearchgate.net Applications can include activity-based protein profiling, protein labeling and modification, and the study of nucleic acids, where click chemistry is used for labeling and immobilization. mdpi.combiosynth.com Integrating this compound labeling with other systems biology approaches, such as quantitative proteomics or transcriptomics, could provide comprehensive insights into how specific molecules or pathways function within the broader biological network. nih.govresearchgate.net

Applications in Chemoproteomics and Metabolomics Research

Chemoproteomics and metabolomics are powerful approaches for the global study of proteins and metabolites within a biological system. Chemoproteomics often involves the use of chemical probes to label and identify proteins based on their reactivity or function. Metabolomics focuses on identifying and quantifying small molecule metabolites. Fluorescent probes, particularly those with properties suitable for biological environments like NIR fluorescence, are essential tools in these fields for visualizing and tracking biomolecules.

While specific detailed research findings solely focused on this compound's direct application in large-scale chemoproteomics or metabolomics studies were not extensively detailed in the search results, the structural composition of this compound suggests its potential utility. Cy7 dyes are acknowledged for their use in bioimaging and chemistry researchgate.netacs.org. The incorporation of an alkyne group into the Cy7 structure in this compound peptide.com provides a reactive handle amenable to click chemistry, a highly efficient and specific reaction for conjugating the probe to target molecules, including proteins or metabolites that have been functionalized with a complementary azide (B81097) group. This capability is fundamental for developing activity-based probes or for labeling specific biomolecule classes within complex biological samples for subsequent analysis, such as mass spectrometry in proteomics or separation techniques in metabolomics. The ability to covalently link the Cy7 fluorophore to biomolecules allows for their detection and analysis using fluorescence-based methods, complementing mass spectrometry-based workflows commonly used in 'omics' research unc.edutechscience.commdpi.com. Therefore, this compound, by enabling fluorescent labeling through click chemistry, is a suitable building block for developing probes applicable in both chemoproteomics and metabolomics research, although specific widespread applications of this exact compound were not prominently highlighted.

Rational Design Principles for Enhanced this compound Probe Performance

The performance of this compound as a chemical probe is intrinsically linked to the rational design principles applied to cyanine (B1664457) dyes and the strategic placement of functional groups like the alkyne. Rational design aims to optimize properties such as photostability, fluorescence quantum yield, excitation/emission wavelengths, and target specificity.

Cyanine dyes, including the Cy7 scaffold, consist of a polymethine bridge connecting two terminal heterocyclic rings, typically indolenine groups in the case of Cy dyes glpbio.comlumiprobe.com. The length of the polymethine chain dictates the absorption and emission wavelengths; longer chains shift the spectra towards the red and near-infrared regions glpbio.comlumiprobe.comnih.gov. For Cy7, a heptamethine chain is present, resulting in NIR fluorescence properties nih.gov.

Substituents on both the heterocyclic rings and the polymethine chain significantly influence the photophysical and photochemical properties of cyanine dyes researchgate.netacs.orgnih.govacs.orgchemrxiv.orgrsc.org. The type and position of substituents can modulate absorption maxima, fluorescence quantum yields, photostability, and the efficiency of singlet oxygen generation researchgate.netacs.orgnih.govacs.orgchemrxiv.org. For instance, a single substitution can alter absorption maxima and photophysical properties over several orders of magnitude researchgate.netacs.org. The effect of a substituent can be contradictory depending on its position on the chain researchgate.netacs.org. Studies have systematically evaluated the impact of diverse substituents on the heptamethine chain of Cy7 derivatives to understand these structure-property relationships researchgate.netacs.orgacs.org. This understanding is crucial for the rational design of Cy7-based probes with tailored properties.

Several strategies are employed to modulate the photophysical properties of cyanine dyes for specific applications. These include structural modifications to the cyanine core and the addition of various moieties.

One strategy involves altering the electronic properties through substituents. For example, introducing electron-donating or withdrawing groups at specific positions on the cyanine structure can tune the absorption and emission wavelengths acs.org. The incorporation of heavy atoms, such as iodine, into the cyanine structure has been shown to improve the efficiency of reactive oxygen species (ROS) production, which is relevant for applications like photodynamic therapy, while maintaining fluorescence characteristics for imaging nih.govnih.gov.

Modifications to the terminal heterocyclic groups or the polymethine chain can also impact properties like optical stability and quantum yield nih.gov. Additionally, conjugating cyanine dyes to targeting ligands, such as peptides or antibodies, can enhance their accumulation in specific cells or tissues, improving targeting specificity for imaging or therapeutic purposes nih.govmdpi.com. The alkyne group in this compound serves as a point for such conjugation through click chemistry, allowing the attachment of various biomolecules or targeting vectors to the Cy7 core, thereby tailoring the probe's localization and application peptide.com.

Structure-Function Relationships in Cyanine Dye Design

Computational Chemistry and Machine Learning in this compound Research

Computational chemistry and machine learning play increasingly important roles in the research and development of chemical probes, including cyanine dyes like this compound. These computational approaches can complement experimental studies by providing insights into molecular properties, predicting behavior, and guiding the design of new probes.

Quantum-chemical calculations, a part of computational chemistry, have been used in conjunction with experimental results to gain insights into the structure-property relationships of cyanine dyes researchgate.netacs.orgchemrxiv.org. These calculations can help understand how structural modifications affect electronic structure, absorption and emission spectra, and other photophysical properties chemrxiv.orgcyu.fr. By modeling the molecular structure and electronic transitions, computational chemistry can predict the spectroscopic characteristics of novel cyanine derivatives before their synthesis, accelerating the design process cyu.fr.

Q & A

Q. What are the key steps for synthesizing Cy7-YNE with high purity, and which characterization techniques are essential for validation?

- Methodological Answer : Synthesis typically involves introducing an alkyne group (YNE) to the cyanine dye (Cy7) backbone via nucleophilic substitution or copper-catalyzed coupling. Critical steps include:

- Purification : Use size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate this compound from unreacted precursors .

- Characterization : Validate via H/C NMR for structural confirmation, mass spectrometry for molecular weight, and UV-Vis spectroscopy to confirm absorbance maxima (~750 nm for Cy7 derivatives). Purity should exceed 95% (HPLC) to minimize side reactions in downstream applications .

Q. How can researchers ensure reproducibility in this compound-based bioconjugation experiments?

- Methodological Answer :

- Control Variables : Standardize reaction conditions (pH, temperature, catalyst concentration). For copper-catalyzed azide-alkyne cycloaddition (CuAAC), optimize Cu(I) concentration (0.1–1 mM) to balance reaction speed and dye stability .

- Validation : Use SDS-PAGE or MALDI-TOF to confirm conjugation efficiency. Include negative controls (e.g., reactions without catalyst) to rule out non-specific binding .

Advanced Research Questions

Q. How should researchers address contradictions in fluorescence quantum yield data for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity, aggregation, or photobleaching. To resolve:

- Solvent Screening : Test in DMSO, PBS, and serum-containing buffers; this compound’s quantum yield drops in aqueous media due to aggregation .

- Normalization : Report data relative to a standard (e.g., ICG in DMSO) and specify excitation/emission slit widths.

- Statistical Analysis : Use error bars (standard deviation from triplicate measurements) and ANOVA to assess significance .

Q. What experimental design principles optimize this compound for in vivo tumor-targeted imaging while minimizing off-target effects?

- Methodological Answer :

- Targeting Strategy : Conjugate this compound to ligands (e.g., peptides, antibodies) via CuAAC. Validate targeting specificity using competitive binding assays .

- Biodistribution Studies : Compare tumor-to-background ratios in murine models at 24/48 hr post-injection. Use blocking agents (e.g., sodium azide) to reduce non-specific uptake .

- Data Interpretation : Apply kinetic modeling to distinguish specific vs. passive accumulation .

Q. How can researchers mitigate this compound’s photodegradation during long-term imaging studies?

- Methodological Answer :

- Additive Screening : Incorporate antioxidants (e.g., ascorbic acid) or oxygen scavengers (e.g., Trolox) in imaging buffers .

- Irradiation Control : Use lower laser power (e.g., 5 mW/cm²) and limit exposure time. Validate via time-lapse imaging with ROS-sensitive probes (e.g., DCFH-DA) .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response curves in this compound-mediated photodynamic therapy (PDT) studies?

- Methodological Answer :

- Non-linear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values.

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points caused by uneven dye distribution .

- Cross-Validation : Compare with alternative assays (e.g., MTT vs. apoptosis markers) to confirm cytotoxicity mechanisms .

Tables for Critical Comparisons

Table 1 : Key Characterization Techniques for this compound

Table 2 : Common Pitfalls in this compound Experiments

| Issue | Solution | Reference |

|---|---|---|

| Low conjugation efficiency | Increase Cu(I) concentration (≤1 mM) | |

| Aggregation in PBS | Add 0.1% Tween-20 or use DMSO co-solvent | |

| Photobleaching | Use anti-fade mounting media |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.